molecular formula C16H15IN2OS B12629104 3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide CAS No. 920505-91-5

3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B12629104
CAS No.: 920505-91-5
M. Wt: 410.3 g/mol
InChI Key: NQPWRZDLBZCNGG-UHFFFAOYSA-N
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Description

3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. One common method includes the cyclization of appropriate precursors in the presence of catalysts such as azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions . The final step involves the iodination of the thiophene ring using iodine or an iodine-containing reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene ring and iodo substituent may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
  • N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide
  • N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide

Uniqueness

3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide is unique due to the presence of the iodo substituent, which can significantly influence its chemical reactivity and biological activity. The combination of the indole and thiophene rings also provides a versatile scaffold for further functionalization and exploration in various scientific fields .

Properties

CAS No.

920505-91-5

Molecular Formula

C16H15IN2OS

Molecular Weight

410.3 g/mol

IUPAC Name

3-iodo-N-[2-(1-methylindol-3-yl)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H15IN2OS/c1-19-10-11(12-4-2-3-5-14(12)19)6-8-18-16(20)15-13(17)7-9-21-15/h2-5,7,9-10H,6,8H2,1H3,(H,18,20)

InChI Key

NQPWRZDLBZCNGG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCNC(=O)C3=C(C=CS3)I

Origin of Product

United States

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